molecular formula C6H4FIZn B3041508 (3-Fluorophenyl)(iodo)ZINC CAS No. 307496-28-2

(3-Fluorophenyl)(iodo)ZINC

Cat. No.: B3041508
CAS No.: 307496-28-2
M. Wt: 287.4 g/mol
InChI Key: KXRVGYUTTUSSHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)(iodo)ZINC, also known as 3-Fluorophenylzinc iodide, is an organozinc compound with the molecular formula FC6H4ZnI. This compound is widely used as a cross-coupling reagent in organic synthesis, facilitating the formation of carbon-carbon bonds. It plays a significant role in the synthesis of complex organic molecules, including pharmaceuticals targeting various diseases such as cancer, infectious diseases, and neurological disorders.

Mechanism of Action

Target of Action

Fluorobenzene;iodozinc(1+) is an organometallic compound

Biochemical Pathways

Fluorobenzene, a component of the compound, is involved in enzymatic defluorination reactions. These reactions are part of a biochemical pathway that transforms fluorobenzene into 3-fluoro-cis,cis-muconate . This transformation involves a cascade of reactions catalyzed by three enzymes: fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase .

Pharmacokinetics

For instance, fluoroquinolones, a class of fluorinated drugs, are known to have excellent bioavailability and longer serum half-lives compared to non-fluorinated counterparts . They also have the ability to concentrate in specific tissues and fluids at levels exceeding serum-drug concentrations .

Result of Action

The orientational dependence of ionization yields is primarily determined by the nodal surface structure of the molecular orbitals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluorobenzene;iodozinc(1+). . This persistence in the environment could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(iodo)ZINC typically involves the reaction of 3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3-Fluoroiodobenzene+Zinc3-Fluorophenylzinc iodide\text{3-Fluoroiodobenzene} + \text{Zinc} \rightarrow \text{3-Fluorophenylzinc iodide} 3-Fluoroiodobenzene+Zinc→3-Fluorophenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(iodo)ZINC undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.

    Negishi Coupling: This reaction uses nickel or palladium catalysts and organohalides to form carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Fluorophenyl)(iodo)ZINC has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules.

    Biology: It is used in the synthesis of biologically active compounds for research purposes.

    Medicine: It plays a role in the development of pharmaceuticals targeting various diseases.

    Industry: It is used in the production of fine chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc iodide: Similar in structure but lacks the fluorine substituent.

    (4-Fluorophenyl)(iodo)ZINC: Similar but with the fluorine substituent at the para position.

    (2-Fluorophenyl)(iodo)ZINC: Similar but with the fluorine substituent at the ortho position.

Uniqueness

(3-Fluorophenyl)(iodo)ZINC is unique due to the position of the fluorine substituent at the meta position, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This positional isomerism can lead to different electronic and steric effects, making this compound a valuable reagent in organic synthesis.

Properties

IUPAC Name

fluorobenzene;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRVGYUTTUSSHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorophenyl)(iodo)ZINC
Reactant of Route 2
(3-Fluorophenyl)(iodo)ZINC
Reactant of Route 3
(3-Fluorophenyl)(iodo)ZINC
Reactant of Route 4
(3-Fluorophenyl)(iodo)ZINC
Reactant of Route 5
Reactant of Route 5
(3-Fluorophenyl)(iodo)ZINC
Reactant of Route 6
(3-Fluorophenyl)(iodo)ZINC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.